

Application Notes and Protocols for Protein Labeling with Thiol-PEG3-Boc

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Compound of Interest

Compound Name: Thiol-PEG3-Boc

Cat. No.: B611346

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Introduction

Thiol-PEG3-Boc is a heterobifunctional linker that offers a versatile platform for protein modification and bioconjugation. It features a reactive thiol group at one end of a three-unit polyethylene glycol (PEG) spacer and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This unique structure allows for a two-step sequential or orthogonal labeling strategy, making it a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The thiol group provides a handle for covalent attachment to proteins, typically through reaction with maleimide-activated residues or by targeting native or engineered cysteine residues. The PEG spacer enhances solubility and reduces steric hindrance, often improving the pharmacokinetic properties of the resulting conjugate. The Boc-protected amine offers a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation to other molecules of interest, such as fluorescent dyes, small molecule drugs, or other biomolecules.

These application notes provide detailed protocols for the use of **Thiol-PEG3-Boc** in protein labeling, including protein modification, purification, and characterization.

Data Presentation

Table 1: Key Properties of **Thiol-PEG3-Boc**

Property	Value
Molecular Weight	294.41 g/mol
Chemical Formula	C13H27NO4S
CAS Number	1446282-39-8
Reactive Group 1	Thiol (-SH)
Reactive Group 2	Boc-protected Amine (-NHBoc)
Spacer Arm	12-atom PEG chain
Solubility	Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous buffers.
Storage	Store at -20°C, protected from moisture.

Table 2: Typical Reaction Parameters for Thiol-Maleimide Conjugation

Parameter	Recommended Range	Notes
pH	6.5 - 7.5	Maintains high selectivity of maleimide for thiols over amines.
Temperature	4°C to Room Temperature	Lower temperatures can be used for overnight reactions to minimize potential protein degradation.
Molar Excess of Linker	10-20 fold over protein	The optimal ratio should be determined empirically for each specific protein and application.
Reaction Time	2 hours to overnight	Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
Buffer Composition	Phosphate-buffered saline (PBS), HEPES	Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol).

Experimental Protocols

Protocol 1: Labeling of a Maleimide-Activated Protein with Thiol-PEG3-Boc

This protocol describes the conjugation of **Thiol-PEG3-Boc** to a protein that has been pre-activated with a maleimide functional group.

Materials:

- Maleimide-activated protein
- **Thiol-PEG3-Boc**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

- Conjugation Buffer: 20 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
- Quenching Solution: 1 M N-acetylcysteine or L-cysteine in water
- Purification column (e.g., size-exclusion or ion-exchange chromatography)
- Desalting column

Procedure:

- Protein Preparation:
 - Dissolve the maleimide-activated protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
 - If the protein solution contains any thiol-containing additives, they must be removed by dialysis or using a desalting column equilibrated with the Conjugation Buffer.
- **Thiol-PEG3-Boc** Stock Solution Preparation:
 - Immediately before use, prepare a 10-20 mM stock solution of **Thiol-PEG3-Boc** in anhydrous DMSO or DMF.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the **Thiol-PEG3-Boc** stock solution to the protein solution.^[1]
 - Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.^[1]
- Quenching the Reaction:
 - To stop the conjugation reaction, add a 100-fold molar excess of a quenching reagent (e.g., N-acetylcysteine or L-cysteine) and incubate for 1 hour at room temperature.
- Purification of the Conjugate:

- Remove excess, unreacted **Thiol-PEG3-Boc** and quenching reagent by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).^{[2][3]} The choice of purification method will depend on the properties of the protein.
- Monitor the purification process by measuring the absorbance at 280 nm.
- Pool the fractions containing the labeled protein.
- Characterization:
 - Confirm the successful conjugation and determine the labeling efficiency using SDS-PAGE and mass spectrometry. A successful conjugation will result in a mass shift corresponding to the addition of the **Thiol-PEG3-Boc** linker.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.

Materials:

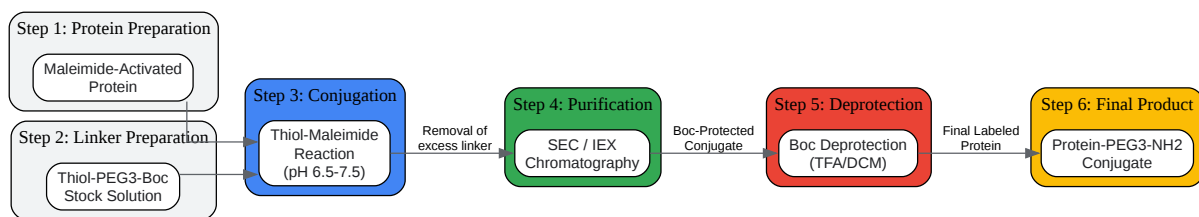
- Boc-protected PEGylated protein
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Cold diethyl ether
- Neutralization Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

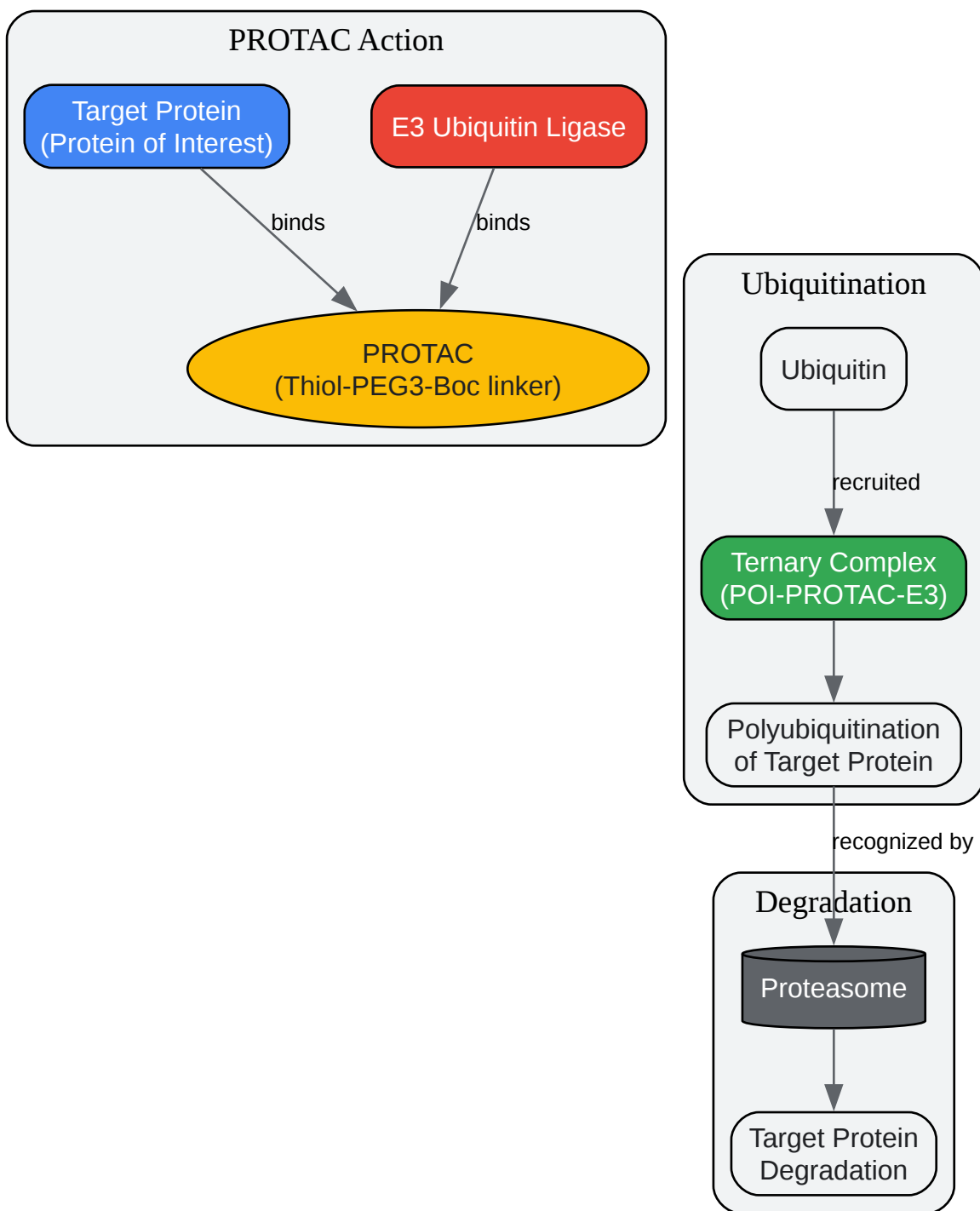
Procedure:

- Preparation for Deprotection:
 - Lyophilize the purified Boc-protected PEGylated protein to remove all buffer salts.
 - Dissolve the dried protein in anhydrous DCM.

- Deprotection Reaction:
 - Add TFA to the protein solution to a final concentration of 20-50% (v/v).^[4]
 - Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 Da).
- Protein Precipitation and Washing:
 - Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
 - Precipitate the deprotected protein by adding cold diethyl ether.
 - Centrifuge to pellet the protein and discard the supernatant.
 - Wash the protein pellet with cold diethyl ether to remove residual TFA.
- Resuspension and Final Purification:
 - Air-dry the protein pellet.
 - Resuspend the deprotected PEGylated protein in a suitable Neutralization Buffer (e.g., PBS, pH 7.4).
 - If necessary, perform a final purification step using a desalting column to remove any remaining small molecule impurities.

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